N-Me-N-bis(PEG3-OH) N-Me-N-bis(PEG3-OH) N-Me-N-bis(PEG3-OH) is a branched PEG derivative with two terminal hydroxyl groups. The hydroxy groups enable further derivatization or replacement with other reactive functional group.
Brand Name: Vulcanchem
CAS No.: 2055046-22-3
VCID: VC0537341
InChI: InChI=1S/C17H37NO8/c1-18(2-6-21-10-14-25-16-12-23-8-4-19)3-7-22-11-15-26-17-13-24-9-5-20/h19-20H,2-17H2,1H3
SMILES: CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Molecular Formula: C17H37NO8
Molecular Weight: 383.48

N-Me-N-bis(PEG3-OH)

CAS No.: 2055046-22-3

Cat. No.: VC0537341

Molecular Formula: C17H37NO8

Molecular Weight: 383.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Me-N-bis(PEG3-OH) - 2055046-22-3

Specification

CAS No. 2055046-22-3
Molecular Formula C17H37NO8
Molecular Weight 383.48
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C17H37NO8/c1-18(2-6-21-10-14-25-16-12-23-8-4-19)3-7-22-11-15-26-17-13-24-9-5-20/h19-20H,2-17H2,1H3
Standard InChI Key OFUZCSHYMKKGIL-UHFFFAOYSA-N
SMILES CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Structure and Properties

N-Me-N-bis(PEG3-OH) features a methylated nitrogen atom at the branch point with two symmetrical PEG3 chains, each terminated with a hydroxyl group. The molecule can be conceptualized as two triethylene glycol chains connected through a methylated nitrogen center.

The systematic IUPAC name for this compound is 12-methyl-3,6,9,15,18,21-hexaoxa-12-azatricosane-1,23-diol, also described as 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethanol . The structural features of this molecule confer specific physicochemical properties that make it valuable for various applications.

Key Physical and Chemical Properties

Table 1 presents the fundamental physical and chemical properties of N-Me-N-bis(PEG3-OH):

PropertyValueReference
Molecular FormulaC17H37NO8
CAS Number2055046-22-3
Molecular Weight383.5 g/mol
Physical StateViscous liquid
XLogP3-AA-2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count9
Rotatable Bond Count22
Functional GroupsHydroxyl (terminal), tertiary amine (central)
Purity (commercial)≥98%
Exact Mass383.25191714 Da

The negative XLogP3-AA value (-2) indicates that N-Me-N-bis(PEG3-OH) is hydrophilic and exhibits good water solubility, which is characteristic of PEG derivatives. The high number of hydrogen bond acceptors (9) further enhances its solubility in aqueous environments, while the presence of two hydrogen bond donors (the terminal hydroxyl groups) enables specific interactions with other molecules .

Applications in Research and Development

N-Me-N-bis(PEG3-OH) and similar branched PEG derivatives have found numerous applications across multiple fields of research. The presence of two terminal hydroxyl groups provides reactive sites for further functionalization, making this compound versatile in various synthesis pathways.

Bioconjugation Chemistry

The terminal hydroxyl groups of N-Me-N-bis(PEG3-OH) can be activated or derivatized to create various reactive functionalities. These activated derivatives can then be used to conjugate biomolecules or drugs through stable chemical bonds . For example:

  • The hydroxyl groups can be converted to NHS esters, maleimides, or other reactive groups that facilitate bioconjugation

  • The branched structure provides multiple attachment points for creating multifunctional conjugates

  • The PEG backbone contributes to improved water solubility and reduced immunogenicity of bioconjugates

Materials Science Applications

The bifunctional nature of N-Me-N-bis(PEG3-OH) makes it valuable in materials science for surface modification and the creation of specialized coatings:

  • Functionalization of nanoparticles and surfaces to improve biocompatibility

  • Development of hydrogels and other polymeric materials with controlled properties

  • Creation of PEG-based coatings with specific interactions

Research in this field has demonstrated that PEG derivatives like N-Me-N-bis(PEG3-OH) can be used to create functional coatings for metal oxide nanoparticles, improving their stability and biocompatibility .

Comparison with Related PEG Derivatives

N-Me-N-bis(PEG3-OH) belongs to a family of functionalized PEG derivatives with varying structures and properties. Table 2 compares key features of N-Me-N-bis(PEG3-OH) with selected related compounds:

CompoundStructure TypeTerminal GroupsMW (g/mol)Key ApplicationsReference
N-Me-N-bis(PEG3-OH)BranchedHydroxyl383.5Bioconjugation, linker chemistry
N-(acid-PEG3)-N-bis(PEG3-azide)BranchedAzide, carboxylic acid623.7Click chemistry, peptide conjugation
N-(acid-PEG3)-N-bis(PEG3-amine)BranchedAmine, carboxylic acid571.7Peptide synthesis, crosslinking
Tr-PEG3-OHLinearHydroxyl, trityl392.5ADC linker, protecting group chemistry
Mal-PEG3-NHS esterLinearMaleimide, NHS ester398.4Protein conjugation, crosslinking
TCO-PEG3-alcoholLinearTCO, hydroxyl345.4Bioorthogonal conjugation

This comparison demonstrates that N-Me-N-bis(PEG3-OH) offers a unique combination of branched structure with simple hydroxyl functionalities, providing a versatile platform for further derivatization compared to pre-functionalized alternatives.

Current Research and Future Perspectives

While specific research exclusively focused on N-Me-N-bis(PEG3-OH) is limited in the available literature, studies on similar branched PEG derivatives suggest promising directions for future applications.

Emerging Applications in Biomedical Research

Recent studies have explored the use of branched PEG derivatives in:

  • Development of multimodal imaging agents where the branched structure enables attachment of different imaging moieties

  • Creation of PEG-based dendrimers for drug delivery with enhanced stability and reduced toxicity

  • Synthesis of novel conjugates for targeted therapy, particularly in cancer treatment

For example, research has demonstrated the potential of using branched PEG derivatives in the development of peptide-drug conjugates for targeted cancer therapy, where the PEG component improves pharmacokinetic properties while providing multiple attachment points for targeting ligands and therapeutic agents .

Thermal Stability Considerations

When using N-Me-N-bis(PEG3-OH) or related PEG derivatives in applications involving elevated temperatures, thermal stability becomes an important consideration. Studies on PEG columns have demonstrated that some PEG derivatives exhibit changes in selectivity and polarity upon exposure to high temperatures (e.g., 300°C) . This suggests that applications involving thermal processing should carefully consider the stability limits of N-Me-N-bis(PEG3-OH).

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